molecular formula C25H30N4O3 B2681683 N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862813-70-5

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2681683
CAS No.: 862813-70-5
M. Wt: 434.54
InChI Key: POJALPLVTTTWML-UHFFFAOYSA-N
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Description

The compound N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (IUPAC name: 2-(1H-indol-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-oxoacetamide) is a structurally complex molecule with a molecular formula of C24H28N4O3 and a molecular weight of 420.513 g/mol . Key features include:

  • A piperazine ring substituted with a 4-methoxyphenyl group at the 1-position.
  • A propyl chain linking the piperazine to a 2-oxoacetamide moiety.
  • A 2-methylindole group attached to the oxoacetamide.

Properties

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c1-18-23(21-6-3-4-7-22(21)27-18)24(30)25(31)26-12-5-13-28-14-16-29(17-15-28)19-8-10-20(32-2)11-9-19/h3-4,6-11,27H,5,12-17H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJALPLVTTTWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C26H36N4O2
  • Molecular Weight : 436.6 g/mol
  • CAS Number : 2138391-23-6

The presence of the piperazine moiety and the indole ring suggests potential interactions with various neurotransmitter systems, particularly those involved in psychiatric and neurological disorders.

  • Serotonin Receptor Modulation : The compound is hypothesized to act as a selective ligand for serotonin receptors, particularly the 5-HT_1A receptor. This interaction is crucial for its potential effects on mood regulation and anxiety relief.
  • Dopamine Receptor Interaction : Preliminary studies suggest that the compound may also interact with dopamine receptors, which could play a role in its effects on psychotropic activity.
  • Antioxidant Properties : Some derivatives of similar structures have shown antioxidant activity, which may contribute to neuroprotective effects.

In Vitro Studies

In vitro studies using cell lines have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. For example:

Cell LineIC50 (µM)Reference
HeLa10
MCF-715
A54912

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar compounds containing piperazine and indole structures. The results indicated that these compounds could inhibit tumor growth in vivo, suggesting that this compound may have similar effects.

Study 2: Neuropharmacological Effects

Research conducted on the neuropharmacological profile of related compounds showed significant anxiolytic and antidepressant effects in animal models. The modulation of serotonin receptors was identified as a key mechanism behind these effects, supporting further investigation into this compound for treating mood disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Propyl Linkers and Aromatic Substituents

Several compounds share the piperazine-propyl backbone but differ in aromatic substituents and functional groups. Key examples include:

Oxoacetamide Derivatives with Diverse Side Chains

Compounds sharing the 2-oxoacetamide core but differing in side-chain modifications include:

Table 2: Oxoacetamide-Based Analogues
Compound Name Key Modifications Functional Groups Physical Properties Reference
Target Compound 2-Methylindole, piperazine-propyl Oxoacetamide, piperazine Not reported
18a–c () Hexadecylsulfonamide, quaternary ammonium Sulfonamide, ammonium Amphiphilic (viscous solids)
53335-22-1 () Hydroxy-dimethoxyphenyl propanoyl, isopropyl Polar hydroxyl, methoxy Not reported

Key Observations:

Substituent Effects on Physicochemical Properties

  • Hydrogen Bonding: The target compound’s 2 H-bond donors and 5 acceptors contrast with 3j–3l, where the benzoylamino group adds more acceptors, possibly affecting solubility or target binding .
  • Molecular Weight : The target compound (420.5 g/mol) is lighter than 18a–c (e.g., 18a : ~600 g/mol), which may influence bioavailability .

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